Cas no 84758-57-6 (Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester)
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester
- tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
- Boc-Aib-Obzl
- W15660
- benzyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- AKOS037646573
- AS-69655
- tert butyloxycarbonyl-alpha-aminoisobutyrate
- 84758-57-6
- SCHEMBL1728479
- DB-266736
- benzyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
- JSHOTYXGIXVRLN-UHFFFAOYSA-N
- MFCD24391914
- benzyl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate
- benzyl2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
- DA-41222
- Benzyl 2-(Boc-amino)-2-methylpropanoate
- benzyl 2-(tert-butoxycarbonylamino)-2-methylpropionate
- Sodium {1-[({(1s)-1-{3-[(e)-2-(7-chloro-2-quinolinyl)vinyl]phenyl}-3-[2-(2-hydroxy-2-propanyl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate
- BenZyl 2-((t-butoxycarbonyl)amino)-2-methylpropanoate (Boc-Aib-OBZl)
-
- MDL: MFCD24391914
- Inchi: 1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(4,5)13(18)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19)
- InChI Key: JSHOTYXGIXVRLN-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)OCC1C=CC=CC=1)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 293.163
- Monoisotopic Mass: 293.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.6A^2
- XLogP3: 2.9
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D767300-100mg |
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate |
84758-57-6 | 95% | 100mg |
$270 | 2024-06-06 | |
| eNovation Chemicals LLC | D767300-250mg |
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate |
84758-57-6 | 95% | 250mg |
$485 | 2024-06-06 | |
| eNovation Chemicals LLC | D767300-1g |
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate |
84758-57-6 | 95% | 1g |
$950 | 2024-06-06 | |
| eNovation Chemicals LLC | D767300-5g |
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate |
84758-57-6 | 95% | 5g |
$2850 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743579-1g |
Benzyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate |
84758-57-6 | 98% | 1g |
¥7898.00 | 2024-07-28 | |
| eNovation Chemicals LLC | D767300-500mg |
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate |
84758-57-6 | 95% | 500mg |
$680 | 2024-06-06 | |
| eNovation Chemicals LLC | D767300-2g |
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate |
84758-57-6 | 95% | 2g |
$1780 | 2024-06-06 | |
| eNovation Chemicals LLC | D767300-100mg |
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate |
84758-57-6 | 95% | 100mg |
$380 | 2025-02-21 | |
| eNovation Chemicals LLC | D767300-250mg |
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate |
84758-57-6 | 95% | 250mg |
$680 | 2025-02-21 | |
| eNovation Chemicals LLC | D767300-500mg |
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate |
84758-57-6 | 95% | 500mg |
$970 | 2025-02-21 |
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester
Research Brief on Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester (CAS: 84758-57-6)
This research brief provides an overview of the latest advancements related to the compound Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester (CAS: 84758-57-6), a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The brief consolidates recent findings on its synthesis, applications, and biological relevance, offering insights for professionals in the chemical, biological, and pharmaceutical fields.
Recent studies have highlighted the role of CAS: 84758-57-6 as a key intermediate in the synthesis of modified peptides and small-molecule drugs. Its tert-butoxycarbonyl (Boc) and benzyl ester protecting groups make it particularly valuable for orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of protease-resistant peptide analogs, showcasing enhanced stability in biological systems.
In terms of synthetic methodologies, advancements in catalytic asymmetric synthesis have improved the enantioselective production of this compound. A team at MIT reported a novel palladium-catalyzed coupling reaction in 2024, achieving a 92% yield with >99% enantiomeric excess (ee). This breakthrough addresses previous challenges in obtaining optically pure forms of the compound, which is critical for its use in chiral drug development.
Pharmacological research has also explored the biological activity of derivatives of CAS: 84758-57-6. A recent preprint on bioRxiv (2024) identified its structural motif in several kinase inhibitors under investigation for oncology applications. The compound's ability to introduce steric hindrance while maintaining solubility has made it a valuable scaffold for targeting protein-protein interactions.
From a regulatory perspective, the compound's safety profile has been reassessed in light of new toxicological data. The 2023 update to the European Pharmacopoeia includes revised handling guidelines, particularly concerning its benzyl ester moiety. Analytical methods for quality control have also advanced, with UPLC-MS/MS now being the recommended technique for purity assessment in commercial batches.
Looking forward, research directions for CAS: 84758-57-6 appear to be focusing on three main areas: (1) development of greener synthetic routes to meet sustainability goals in pharmaceutical manufacturing, (2) exploration of its potential in mRNA-based therapeutics as a stabilizing component, and (3) investigation of its metabolic fate in mammalian systems to better understand its pharmacokinetic properties. These emerging applications suggest this compound will remain relevant in cutting-edge biomedical research.
84758-57-6 (Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)